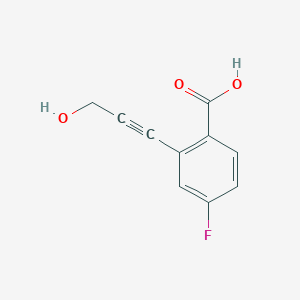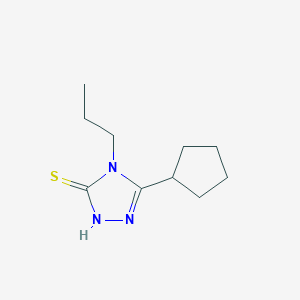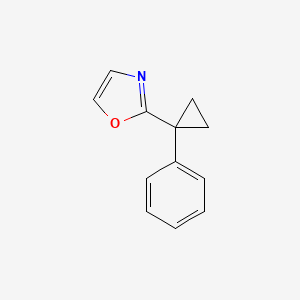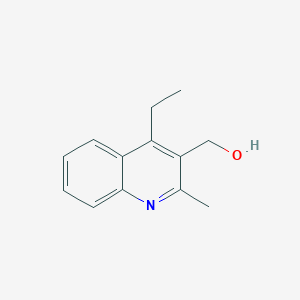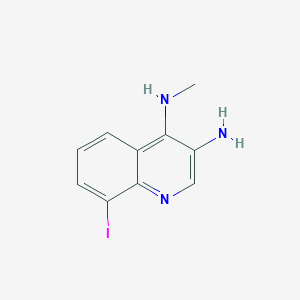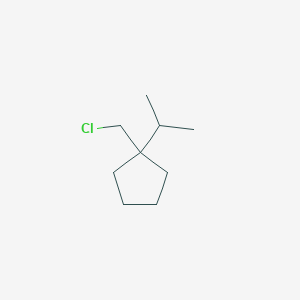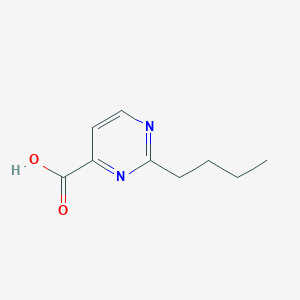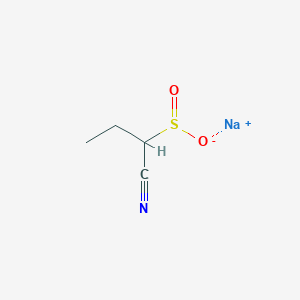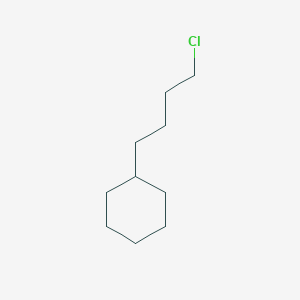
(4-Chlorobutyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobutyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. It consists of a cyclohexane ring substituted with a 4-chlorobutyl group. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure, and the presence of the chlorobutyl group introduces unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobutyl)cyclohexane typically involves the alkylation of cyclohexane with 4-chlorobutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
(4-Chlorobutyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-Chlorobutyl)cyclohexane involves its interaction with various molecular targets. The compound can act as an alkylating agent, introducing the 4-chlorobutyl group into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane without any substituents.
4-Bromobutylcyclohexane: Similar structure but with a bromine atom instead of chlorine.
4-Chlorobutylbenzene: Contains a benzene ring instead of a cyclohexane ring
Uniqueness: (4-Chlorobutyl)cyclohexane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity and chemical properties compared to unsubstituted cyclohexane or other substituted cyclohexanes. The chlorine atom’s electronegativity and the butyl chain’s length contribute to its specific behavior in chemical reactions .
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
4-chlorobutylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 |
Clé InChI |
MOYMSRFEQFNEOX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
